

Preclinical Toxicological Profile of 25B-NBOMe: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	25B-NBOMe	
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Introduction

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, commonly known as **25B-NBOMe**, is a potent synthetic hallucinogen derived from the phenethylamine 2C-B.[1] [2] It emerged in the early 2000s and has been encountered as a novel psychoactive substance (NPS).[1] **25B-NBOMe** is a potent full agonist of the serotonin 5-HT2A receptor, which is believed to mediate its hallucinogenic effects.[2] This technical guide provides a comprehensive overview of the preclinical toxicological profile of **25B-NBOMe**, summarizing key findings from in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Receptor Binding and Functional Activity

25B-NBOMe exhibits high affinity and agonist activity primarily at serotonin 5-HT2A receptors. The N-(2-methoxybenzyl) substitution significantly enhances its binding affinity compared to its parent compound, 2C-B.[3]

Table 1: Receptor Binding Affinities (Ki) of 25B-NBOMe



Receptor	Ki (nM)	Species/Tissue	Reference
5-HT2A	0.5	Human recombinant	[1][4]
5-HT2B	10	Human recombinant	[2]
5-HT2C	6.2	Human recombinant	[2]
Adrenergic α1	0.3 - 0.9	Not specified	[3]

Table 2: Functional Potency (EC50) of 25B-NBOMe

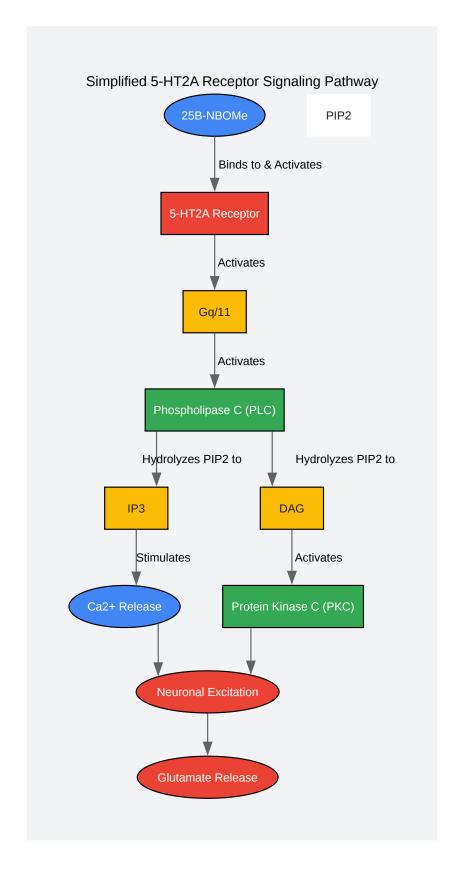
Assay	EC50 (nM)	Species/Cell Line	Reference
5-HT2A Receptor Activation	40	Not specified	[1][4]

The data clearly indicates that **25B-NBOMe** is a potent 5-HT2A receptor agonist with subnanomolar binding affinity. While it also interacts with other 5-HT2 receptor subtypes and the adrenergic $\alpha 1$ receptor, its highest affinity is for the 5-HT2A receptor.

Signaling Pathways

The hallucinogenic effects of **25B-NBOMe** are primarily mediated through the activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the modulation of neuronal excitability and neurotransmitter release, particularly an increase in cortical glutamate.[1][5]





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Simplified 5-HT2A Receptor Signaling Pathway



Neurochemical Effects

Preclinical studies in rats have demonstrated that **25B-NBOMe** significantly alters the extracellular levels of several key neurotransmitters in various brain regions. These effects are dose-dependent and often exhibit a U-shaped dose-response curve.[1]

Table 3: Effects of 25B-NBOMe on Neurotransmitter Levels in Rats

Brain Region	Neurotransmitt er	Dose (mg/kg, s.c.)	Effect	Reference
Frontal Cortex	Dopamine (DA)	0.3	Increased	[1]
Frontal Cortex	Serotonin (5-HT)	0.3	Increased	[1]
Frontal Cortex	Glutamate	0.3	Increased	[1]
Frontal Cortex	Acetylcholine (ACh)	0.3	Decreased	[1]
Striatum	Dopamine (DA)	0.3	Increased	[1]
Striatum	Serotonin (5-HT)	0.3	Increased	[1]
Striatum	Glutamate	0.3	Increased	[1]
Nucleus Accumbens	Dopamine (DA)	0.3	Increased	[1]
Nucleus Accumbens	Serotonin (5-HT)	0.3	Increased	[1]
Nucleus Accumbens	Glutamate	0.3	Increased	[1]

The increase in glutamate release in the frontal cortex is thought to be a key mechanism underlying the hallucinogenic effects of 5-HT2A agonists.[1] The inverted U-shaped doseresponse observed for some neurotransmitters may be due to the engagement of other receptors, such as 5-HT2C, at higher doses.[2]

Behavioral Toxicology



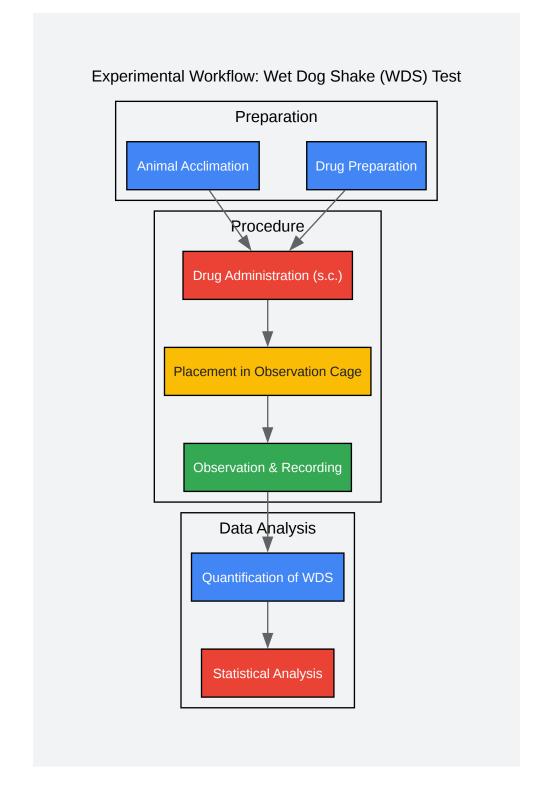
25B-NBOMe induces a range of behavioral effects in rodents, consistent with its hallucinogenic properties in humans.

Table 4: Behavioral Effects of 25B-NBOMe in Rodents

Behavioral Test	Species	Dose (mg/kg)	Effect	ED50 (mg/kg)	Reference
Wet Dog Shake (WDS)	Rat	0.1 - 10 (s.c.)	Increased frequency	-	[1]
Novel Object Recognition (NOR)	Rat	0.3, 3 (s.c.)	Impaired recognition memory	-	[1]
Open Field (OF)	Rat	0.3, 3 (s.c.)	Decreased locomotor activity	-	[1]
Light/Dark Box (LDB)	Rat	0.3, 3 (s.c.)	Increased time in dark zone (anxiogenic- like)	-	[1]
Visual Object Response	Mouse	0.01 - 10 (i.p.)	Inhibited response	0.2432	[6]
Acoustic Response	Mouse	0.001 - 10 (i.p.)	Decreased response	16.82	[6]

Wet Dog Shake (WDS) Test: This test is used to assess the hallucinogenic-like activity of 5-HT2A agonists in rats. Following subcutaneous administration of **25B-NBOMe**, rats are placed in an observation cage, and the frequency of "wet dog shakes" (rapid, rotational shaking of the head and torso) is counted for a defined period.[1]





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Experimental Workflow: Wet Dog Shake (WDS) Test

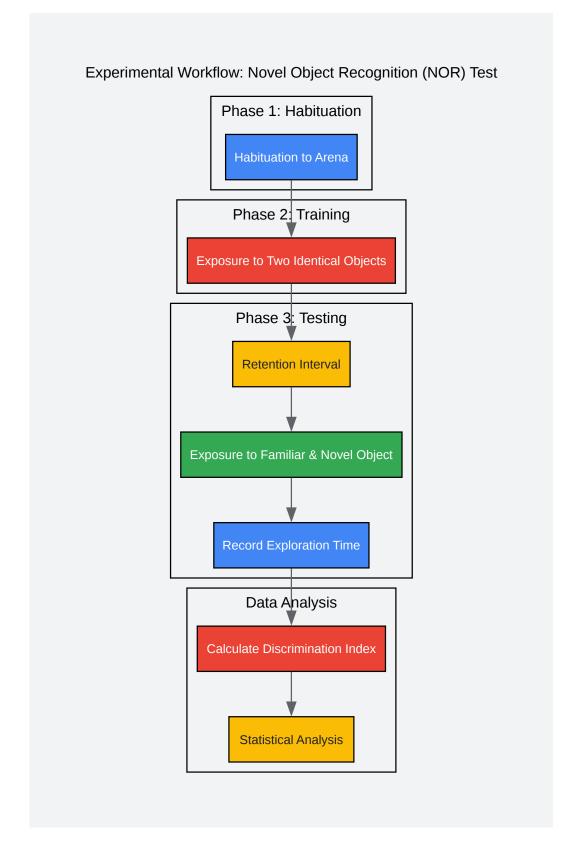






Novel Object Recognition (NOR) Test: This test assesses recognition memory in rodents. The protocol involves three phases: habituation, training, and testing. During training, the animal is exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object, and the time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory.[1][7][8][9]





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Experimental Workflow: Novel Object Recognition (NOR) Test



Microdialysis: This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals. A microdialysis probe is surgically implanted into a specific brain region. Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC).[1][10]

Genotoxicity and Cytotoxicity

In vitro studies have provided some insights into the genotoxic and cytotoxic potential of **25B-NBOMe**. A comet assay on human peripheral blood lymphocytes indicated a subtle genotoxic effect.[1] While specific cytotoxicity data for **25B-NBOMe** is limited, a related compound, 25I-NBOMe, has been shown to decrease the viability of H9c2 rat cardiomyocytes.[2]

Acute Toxicity

Limited data is available on the acute lethal toxicity of **25B-NBOMe** in preclinical models. One study on a related compound, 25CN-NBOMe, reported an estimated LD50 of 200 mg/kg in rats.[11] A study in zebrafish larvae showed that **25B-NBOMe** altered survival rates and induced morphological changes at concentrations of 0.5 and 5 μ g/mL.[12]

Conclusion

The preclinical toxicological profile of **25B-NBOMe** is characterized by its potent agonist activity at the 5-HT2A receptor, leading to significant alterations in central nervous system function. In vivo studies in rodents have demonstrated its hallucinogenic-like properties, as well as its impact on cognition, locomotion, and anxiety-like behaviors. The compound's effects on neurotransmitter systems, particularly the enhancement of glutamate, dopamine, and serotonin release, are consistent with its behavioral effects. While data on its acute lethal toxicity is sparse, preliminary studies suggest the potential for genotoxicity and cytotoxicity. Further research is warranted to fully elucidate the long-term toxicological effects and safety profile of this potent psychoactive substance.

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